2-Bromoquinoline-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICBDHNUTQDFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 2 Bromoquinoline 3 Carbonitrile in Organic Transformations
Nucleophilic Substitution Reactions at the C-2 Bromine Center
The bromine atom at the C-2 position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces the bromide ion. youtube.comlibretexts.org This reactivity is attributed to the electron-deficient nature of the C-2 position in the quinoline ring system. researchgate.net
Amination reactions involve the replacement of the C-2 bromine atom with an amino group. This can be achieved by treating 2-bromoquinoline-3-carbonitrile with various nitrogen-containing nucleophiles. For instance, direct amination can be performed using ammonia (B1221849) or primary and secondary amines. libretexts.org While direct amination with ammonia can be effective, it may sometimes lead to mixtures of products. A cleaner, alternative two-step approach involves the use of the azide (B81097) ion (N₃⁻) followed by reduction. libretexts.org
The Gabriel synthesis offers another route for introducing a primary amine group. libretexts.org This method utilizes phthalimide (B116566) as a nitrogen source. In the initial step, phthalimide is deprotonated to form a nucleophile that subsequently displaces the bromide at the C-2 position. The final primary amine is then liberated through hydrolysis. libretexts.org
Detailed research example: In a study, 2-chloroquinoline-3-carbaldehyde (B1585622) was treated with aqueous ammonia in the presence of ceric ammonium (B1175870) nitrate (B79036) to yield 2-chloroquinoline-3-carbonitrile. rsc.orgnih.gov While this example uses the chloro-analogue, the reactivity principle is similar for the bromo-derivative.
The formation of new carbon-carbon (C-C) bonds at the C-2 position is a powerful tool for elaborating the quinoline scaffold. numberanalytics.com The Suzuki-Miyaura cross-coupling reaction is a prominent example, utilizing a palladium catalyst to couple the bromoquinoline with an organoboron compound, such as a boronic acid or a boronic ester. yonedalabs.comyoutube.comlibretexts.org
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. yonedalabs.com Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A variety of palladium precursors and ligands can be employed to optimize the reaction. libretexts.org
Data Table: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromoquinolines
| Bromoquinoline Reactant | Boronic Acid/Ester | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | Pd-catalyst, DBU, THF/water | 2-(3,5-Dimethylisoxazol-4-yl)quinoline | researchgate.net |
| Bromoquinolines | 2-Aminophenylboronic acid hydrochloride | PdCl₂(dppf) | Biaryl systems | researchgate.net |
C-C bond formation can also be achieved through other methods, such as those involving organometallic reagents like Grignard reagents, although the reactivity of bromoquinolines with magnesium can be limited. researchgate.netyoutube.com
Besides nitrogen and carbon nucleophiles, other nucleophiles can displace the C-2 bromine. For instance, reaction with potassium pyrrole (B145914) can lead to the formation of 2-(2'-pyrryl)-quinoline. researchgate.net
Transformations of the C-3 Nitrile Functionality
The nitrile group at the C-3 position offers another site for chemical modification, allowing for its conversion into other important functional groups like carboxylic acids and amines.
The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or alkaline conditions. chemistrysteps.comcommonorganicchemistry.comlibretexts.orgchemguide.co.uk
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid. libretexts.orgchemguide.co.ukmasterorganicchemistry.com The reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid. chemistrysteps.com
Alkaline Hydrolysis: Refluxing the nitrile with an alkali, like sodium hydroxide (B78521) solution, initially produces the salt of the carboxylic acid. libretexts.orgchemguide.co.uk Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. libretexts.org
Detailed research example: While not specific to this compound, the general methods for nitrile hydrolysis are well-established. For example, heating ethanenitrile with dilute hydrochloric acid yields ethanoic acid. chemguide.co.uk
The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. chemguide.co.ukwikipedia.org
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, palladium, or platinum. chemguide.co.ukwikipedia.org It is often an economically viable route for producing primary amines. wikipedia.org Care must be taken as this method can sometimes lead to the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of nitriles to primary amines. chemguide.co.ukresearchgate.net The reaction is typically carried out in a dry ether solvent, followed by an acidic work-up. chemguide.co.uk Other borane (B79455) reagents, such as borane-tetrahydrofuran (B86392) (BH₃-THF) and borane-dimethylsulfide (BH₃-SMe₂), can also be employed. commonorganicchemistry.com
Data Table: Common Reagents for Nitrile Reduction
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H₂/Raney Nickel | Elevated temperature and pressure | Primary amine | Can form secondary/tertiary amine byproducts | wikipedia.orgcommonorganicchemistry.com |
| H₂/Pd/C | Elevated temperature and pressure | Primary amine | Can form secondary/tertiary amine byproducts | wikipedia.orgcommonorganicchemistry.com |
| LiAlH₄ | Dry ether, followed by acid work-up | Primary amine | Strong reducing agent | chemguide.co.ukresearchgate.net |
The choice of reducing agent can be critical, especially in molecules with multiple reducible functional groups, to achieve the desired selectivity. For N-containing heterocyclic rings, LiAlH₄ is often a reliable choice. researchgate.net
The strategic placement of a bromo substituent at the 2-position and a nitrile group at the 3-position of the quinoline scaffold makes this compound a versatile and highly reactive building block in organic synthesis. This arrangement allows for a diverse array of chemical transformations, enabling the construction of complex heterocyclic systems. The electron-withdrawing nature of the nitrile group and the quinoline ring, coupled with the lability of the C2-bromine bond, dictates its reactivity towards various reagents and reaction conditions. This article explores the chemical reactivity and derivatization of this compound, focusing on its participation in cycloaddition reactions, annulation and ring-forming reactions, and oxidative and reductive manipulations.
Mechanistic Investigations and Reaction Pathway Elucidation for 2 Bromoquinoline 3 Carbonitrile Transformations
Mechanistic Studies of Halogen Substitution Reactions
The bromine atom at the C2 position of 2-bromoquinoline-3-carbonitrile is susceptible to nucleophilic substitution, a cornerstone reaction for introducing various functional groups. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the nitrile group at C3 and the quinoline (B57606) nitrogen atom activates the C2 position towards nucleophilic attack.
The general mechanism involves the attack of a nucleophile on the electron-deficient C2 carbon, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. The negative charge is delocalized over the quinoline ring system. In the subsequent step, the bromide ion, a good leaving group, is eliminated, restoring the aromaticity of the quinoline ring and yielding the substituted product. pressbooks.pub
For instance, the reaction of 2-bromoquinoline (B184079) with ammonia (B1221849) to form 2-aminoquinoline (B145021) is a classic example of such a substitution. researchgate.net While the specific kinetics for this compound are not extensively detailed in the provided results, the general principles of SNAr reactions on haloquinolines apply. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts.
Elucidation of Radical-Mediated Reaction Mechanisms
Radical reactions offer alternative pathways for the functionalization of this compound. These reactions are typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or through photoredox catalysis. libretexts.org
A proposed general mechanism for a radical-mediated reaction involves the following steps:
Initiation: A radical initiator generates a radical species.
Propagation: This radical can then react with this compound. For instance, a tributyltin radical (Bu₃Sn•), generated from tributyltin hydride (Bu₃SnH) and AIBN, can abstract the bromine atom to form a 2-quinolyl radical. libretexts.org This highly reactive intermediate can then participate in various bond-forming reactions.
Termination: The reaction is terminated by the combination of two radical species.
One example of a radical-mediated process is the trifunctionalization of alkenols, where a radical adds to a double bond, followed by a series of intramolecular shifts and subsequent reactions. mdpi.com While not directly involving this compound, these studies provide a framework for understanding potential radical transformations. For instance, a phenyl radical, which could be generated from a precursor, can abstract a hydrogen atom, leading to further reactions. nih.gov The debromination of bromobenzene (B47551) to form a phenyl radical is a key step in some radical transfer reactions. nih.gov
Catalytic Cycle Analysis in Cross-Coupling and Cyclization Processes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with this compound as a substrate. The most common of these is the Suzuki-Miyaura coupling. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound, forming a Pd(II) intermediate. researchgate.netresearchgate.net
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid or its ester) is transferred to the palladium center, displacing the halide. This step often requires a base to activate the organoboron species. researchgate.net
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. researchgate.net
A significant challenge in palladium-catalyzed cyanations, a related cross-coupling reaction, is the deactivation of the catalyst by cyanide ions. nih.gov Mechanistic studies have shown that cyanide can poison all intermediates in the catalytic cycle. nih.gov Strategies to overcome this include the use of co-catalysts or specific ligands. organic-chemistry.orgresearchgate.net
In intramolecular cyclization reactions, palladium catalysis can also play a crucial role. The mechanism often involves an initial oxidative addition followed by an intramolecular insertion of a double or triple bond into the palladium-carbon bond, leading to the formation of a new ring. This is often followed by reductive elimination or other terminating steps to release the cyclic product and regenerate the catalyst. researchgate.net
Reaction Kinetics and Transition State Analysis for Key Transformations
The study of reaction kinetics provides quantitative information about the rates of reaction and the factors that influence them. For nucleophilic substitution reactions, the rate is often dependent on the concentrations of both the substrate and the nucleophile, indicating a second-order reaction (SN2-like mechanism for aliphatic systems). pressbooks.pubyoutube.com For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex.
Transition state analysis, often aided by computational chemistry, provides insights into the high-energy, fleeting structures that molecules pass through during a reaction. mit.edu For a Suzuki-Miyaura coupling, computational studies can help to understand the geometry and energy of the transition states for oxidative addition, transmetalation, and reductive elimination. For example, in the coupling of 3-bromoquinoline, it was found that the oxidative addition step readily occurs with various ligands. nih.gov In some cases, chelation effects in the transition state can influence the selectivity of the reaction. researchgate.net
Computational and Theoretical Chemistry Approaches in the Study of 2 Bromoquinoline 3 Carbonitrile
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecules like 2-bromoquinoline-3-carbonitrile. This method is instrumental in determining the molecule's three-dimensional structure and the arrangement of its electrons.
Beyond geometry, DFT is pivotal for understanding the electronic structure. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions. For instance, a study on quinoline-3-carbonitrile derivatives reported a HOMO-LUMO gap of 3.40 eV for a particularly active compound, highlighting the role of this parameter in molecular design. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for a Quinoline-3-Carbonitrile Derivative
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. | -6.5 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. | -3.1 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. | 3.40 eV nih.gov |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | Related to HOMO energy |
| Electron Affinity | The energy released when an electron is added to the molecule. | Related to LUMO energy |
Quantum Chemical Modeling of Reaction Intermediates and Transition States
Quantum chemical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This approach allows for the characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally.
By mapping the potential energy surface of a reaction, computational chemists can identify the lowest energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of all stationary points, including local minima (reactants, intermediates, and products) and first-order saddle points (transition states). For reactions involving quinoline (B57606) derivatives, such as nucleophilic substitution at the bromine-bearing carbon, these models can elucidate the step-by-step mechanism, whether it proceeds through a concerted pathway or involves the formation of a stable intermediate.
The activation energy of a reaction, which is the energy difference between the reactants and the transition state, can be calculated, providing a quantitative measure of the reaction rate. This information is invaluable for predicting the feasibility of a synthetic route or understanding the metabolic fate of a molecule. While specific studies on the reaction intermediates and transition states of this compound are not detailed in the available literature, the methodologies are well-established for related heterocyclic systems.
Prediction of Spectroscopic Properties and Reactivity Descriptors
Computational chemistry enables the prediction of various spectroscopic properties of this compound, which can aid in its experimental characterization. Vibrational spectroscopy, including infrared (IR) and Raman spectra, can be simulated from the calculated vibrational frequencies. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. For example, the characteristic stretching frequency of the nitrile (C≡N) group and the vibrations associated with the quinoline ring can be precisely calculated.
Furthermore, DFT calculations provide a suite of reactivity descriptors that offer insights into the chemical behavior of the molecule. These descriptors are derived from the conceptual DFT framework and include:
Electronegativity (χ): A measure of the molecule's ability to attract electrons.
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Softness (S): The reciprocal of hardness, indicating the molecule's polarizability.
Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.
These descriptors help in predicting how this compound will interact with other reagents. For instance, a higher electrophilicity index suggests a greater susceptibility to nucleophilic attack.
Table 2: Key Reactivity Descriptors from Conceptual DFT
| Descriptor | Formula | Significance |
| Electronegativity (χ) | χ ≈ -(E_HOMO + E_LUMO) / 2 | Indicates the tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (E_LUMO - E_HOMO) / 2 | Measures resistance to charge transfer. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the global electrophilic nature. |
Note: The formulas provided are based on finite difference approximations. The actual values would be calculated using the specific HOMO and LUMO energies of this compound.
Electron Density Distribution Analysis and Reactivity Mapping
The analysis of the electron density distribution within this compound provides a detailed picture of its chemical reactivity. One of the most insightful tools for this purpose is the Molecular Electrostatic Potential (MEP) map. The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule.
MEP maps use a color scale to indicate regions of different electrostatic potential. Typically:
Red and yellow areas represent regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. In this compound, these regions are expected to be located around the nitrogen atom of the quinoline ring and the nitrile group due to the lone pairs of electrons.
Blue areas represent regions of positive electrostatic potential, which are electron-deficient and are prone to nucleophilic attack. These areas are anticipated to be near the hydrogen atoms and potentially the carbon atom attached to the bromine.
By examining the MEP map, chemists can predict the most likely sites for intermolecular interactions, such as hydrogen bonding, and the initial steps of chemical reactions. This reactivity mapping is crucial for designing new molecules with desired interaction properties, for example, in the context of drug-receptor binding.
Academic Research Applications and Future Directions for 2 Bromoquinoline 3 Carbonitrile and Its Derivatives
Applications in Synthetic Organic Methodologies as a Key Intermediate
The strategic placement of the bromo and cyano functionalities on the quinoline (B57606) ring system renders 2-bromoquinoline-3-carbonitrile a highly valuable intermediate in synthetic organic chemistry. The bromine atom at the C2 position is susceptible to a variety of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Research has shown that bromoquinolines can readily participate in reactions such as the Suzuki-Miyaura cross-coupling, which allows for the introduction of aryl or vinyl groups. chemscene.com This reactivity is crucial for the synthesis of more complex, functionalized quinoline structures. The reactivity of the quinoline ring can vary, with the C2 and C4 positions being identified as the most electron-deficient and thus highly reactive. chemscene.com
Furthermore, the bromine atom can be displaced to introduce other functionalities. For instance, 2-cyanoquinolines can be prepared from their corresponding 2-bromoquinoline (B184079) precursors by reaction with copper cyanide. chemscene.com A method for the synthesis of 3-substituted 2-bromoquinolines has been developed utilizing 2-bromo-3-lithioquinolines, which are generated from the reaction of 2-(2,2-dibromoethenyl)phenyl isocyanides with butyllithium. sigmaaldrich.com This demonstrates the utility of the bromo-substituted quinoline scaffold in creating a diverse range of derivatives. The presence of the cyano group at the C3 position offers another site for chemical modification, further enhancing the synthetic utility of this compound.
Exploration in Medicinal Chemistry Research and Drug Design Scaffolds
The quinoline core is a well-established pharmacophore found in numerous approved drugs, and its derivatives continue to be a major focus of medicinal chemistry research. nih.gov this compound serves as a key starting material for the synthesis of novel quinoline-based compounds with a wide spectrum of potential therapeutic applications.
Development of Novel Quinoline-Based Pharmacophores
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. The development of new pharmacophores is a cornerstone of rational drug design. Quinoline derivatives, including those derived from this compound, are actively being used to construct and validate new pharmacophore models. For example, quinoline-3-carbohydrazide (B3054276) derivatives have been synthesized and used to develop a pharmacophore model for antioxidant activity. chemscene.com The synthesis of new quinoline derivatives with good correlation to established pharmacophore models allows for the prediction and verification of their biological activities. chemscene.com The 2-chloroquinoline (B121035) moiety, a close analogue of the 2-bromo counterpart, has been employed as an active pharmacophore to design dual inhibitors for enzymes from SARS-CoV-2. bldpharm.com
Modulators of Biological Targets (e.g., Enzymes, Receptors, Kinases)
Derivatives of quinoline-3-carbonitrile have shown significant promise as modulators of various biological targets, particularly enzymes and kinases, which are often implicated in disease pathways.
Kinase Inhibition: Protein kinases are a critical class of enzymes that regulate many cellular processes, and their dysregulation is a hallmark of cancer. sigmaaldrich.com Consequently, they are major targets for anticancer drug development. a2bchem.com A variety of 4-anilino-3-quinolinecarbonitrile derivatives have been identified as potent kinase inhibitors. ambeed.com By modifying the substituents on the 4-anilino group, the kinase specificity can be tuned to target enzymes such as the epidermal growth factor receptor (EGFr), Src, and MEK. ambeed.com For instance, 4-(3-bromoanilino)-6,7-dimethoxy-3-quinolinecarbonitrile was identified as an EGFr inhibitor. ambeed.com Furthermore, derivatives of 6,7-disubstituted-4-(phenylamino)quinoline-3-carbonitrile have demonstrated inhibitory activity against Src kinase. sigmaaldrich.com The development of 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives has led to the discovery of non-ATP competitive Src kinase inhibitors that can suppress breast cancer cell migration and proliferation. nih.gov
Cholinesterase Inhibition: Alzheimer's disease is characterized by a decline in cholinergic neurotransmission. researchgate.net Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can help to alleviate the symptoms of this disease. Novel 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives bearing a benzyloxy phenyl moiety have been investigated as inhibitors of these enzymes. mdpi.com One of the synthesized compounds, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile, showed potent anti-BChE activity. mdpi.com
The following table summarizes some quinoline-3-carbonitrile derivatives and their activity as enzyme inhibitors.
| Derivative Class | Target Enzyme(s) | Reported Activity |
| 4-Anilino-3-quinolinecarbonitriles | EGFr, Src, MEK | Potent inhibition, with specificity tunable by substitution. ambeed.com |
| 6,7-Disubstituted-4-(phenylamino)quinoline-3-carbonitriles | Src Kinase | IC50 in the nanomolar range. sigmaaldrich.com |
| 2'-Aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitriles | Src Kinase | Non-ATP competitive inhibition with IC50 values in the low micromolar range. nih.gov |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | Butyrylcholinesterase (BChE) | IC50 value of 1.00±0.07 µM for the most potent derivative. mdpi.com |
Antimicrobial and Anticancer Compound Derivation through Chemical Synthesis
The versatile nature of the this compound scaffold has been exploited to synthesize a multitude of derivatives with promising antimicrobial and anticancer properties.
Antimicrobial Activity: The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Quinoline derivatives have long been a source of antibacterial agents. Newly synthesized quinoline-3-carbonitrile derivatives have been evaluated for their antibacterial potential against both Gram-positive and Gram-negative bacterial strains, showing promising activity with no significant host toxicity. Molecular docking studies suggest that these compounds may act by targeting DNA gyrase, a known target for quinolone antibiotics.
Anticancer Activity: The quinoline scaffold is a privileged structure in the design of anticancer agents, and many derivatives have shown potent antiproliferative activity against various cancer cell lines. The synthesis of novel quinoline derivatives, including those containing a 1,2,3-triazole linkage derived from a precursor that could be related to this compound, has yielded compounds with significant anticancer efficacy against cell lines such as HT-1080 and A-549. Benzo[f]quinoline derivatives, which share a similar fused heterocyclic system, have also been synthesized and evaluated for their anticancer activity.
Investigations in Materials Science for Functional Molecule Development
The unique electronic and photophysical properties of the quinoline ring system have also made it an attractive candidate for applications in materials science. Derivatives of this compound are being explored as precursors for the development of functional organic molecules for various electronic devices.
Precursors for Organic Electronic Materials
Organic electronic materials are at the forefront of research for next-generation technologies such as organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic thin-film transistors (OTFTs). Quinoline derivatives are being investigated for these applications due to their chemical stability, solubility in organic solvents, and tunable electronic properties.
Specifically, quinoline derivatives have been shown to be good materials for the emission layer of OLEDs and have been used in transistors. In the field of photovoltaics, derivatives such as 2-amino-4-(aryl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile have been synthesized and their material properties tested for use in photovoltaic solar cells. The fabrication of organic-inorganic photodiodes using pyrano[3,2-c]quinoline derivatives deposited by thermal evaporation has been reported, and these devices have shown rectification behavior and photovoltaic properties. The cyano group, a common feature in these derivatives, often serves as an acceptor group in dye molecules for organic solar cells.
The following table highlights some applications of quinoline derivatives in organic electronics.
| Application Area | Specific Quinoline Derivative Type | Key Finding |
| Organic Photovoltaics (OPVs) | Pyrano[3,2-c]quinoline-3-carbonitriles | Used in the fabrication of organic-inorganic photodiodes with observed photovoltaic properties. |
| Organic Light-Emitting Diodes (OLEDs) | General Quinoline Derivatives | Considered good materials for the emission layer. |
| Organic Transistors | General Quinoline Derivatives | Have been successfully utilized in transistor devices. |
Fluorescent and Optoelectronic Applications
The quinoline nucleus is a fundamental component in the design of various functional materials, valued for its inherent electronic and photophysical properties. mdpi.com Quinoline and its derivatives are of significant interest for their applications in bioanalytics as fluorescent sensors and in the fields of optoelectronics and organic electronics. mdpi.com The electron-attracting nature of the quinoline system makes it a suitable candidate for use in organic acceptor moieties. mdpi.com
The functionalization of the quinoline ring with specific groups can significantly enhance its optical characteristics. For instance, the introduction of a carbonitrile (-CN) group, which is a strong electron-withdrawing group, can improve the photophysical properties of quinoline-based compounds, making them applicable as fluorescent probes. nih.gov Research on related quinolinone derivatives has shown that replacing a carbaldehyde substituent with a carbonitrile group enhances fluorescence lifetimes and quantum yields. nih.gov
Derivatives of the quinoline scaffold are actively being developed for specific sensing applications. By modifying the quinoline group, researchers have successfully designed highly selective and sensitive fluorescent sensors for metal ions such as Fe³⁺. mdpi.com These sensors can operate effectively in complex systems and have shown potential for bio-imaging applications, demonstrating the capacity to penetrate cell membranes and detect intracellular ions. mdpi.comnih.gov In one example, a fluorescent version of a quinoline-based anticancer agent was developed by adding a dimethylamino group, which allowed for the tracking of the molecule within cells and provided insights into its mechanism of action. nih.gov When excited at 365 nm, this derivative showed emission peaks at 448 nm and 505 nm. nih.gov
The potential for these compounds extends to optoelectronic devices. Quinoline derivatives have been investigated as materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Related heterocyclic systems, such as benzo[b] nih.govrsc.orgnaphthyridines synthesized from quinoline precursors, have been found to have HOMO-LUMO energy band gaps that allow for fluorescence between 400 and 700 nm, making them suitable for OLED applications. researchgate.net Computational methods like Density Functional Theory (DFT) are often used to analyze the electronic structure of these molecules and predict their suitability for optoelectronic applications. mdpi.comrsc.org
Table 1: Examples of Functionalized Quinoline Derivatives and their Fluorescent Properties
| Derivative Name | Modification | Application/Property | Reference |
| RM-581-Fluo | Addition of a 7-dimethylamino group to a quinoline side chain | Fluorescent probe for cellular imaging; emission peaks at 448 nm and 505 nm. | nih.gov |
| Sensor TQA | Quinoline with an N-containing side group | Selective and sensitive fluorescent sensor for Fe³⁺ ions. | mdpi.com |
| 7-(diethylamino)quinolin-2(1H)-one-3-carbonitrile (DQ2) | Quinolinone with -CN at C3 | Fluorescent probe with high fluorescence lifetimes and quantum yield. | nih.gov |
| Benzo[b] nih.govrsc.orgnaphthyridines | Derived from 2-chloroquinoline-3-carbaldehyde (B1585622) | Potential application in OLEDs with fluorescence between 400-700 nm. | researchgate.net |
Future Research Perspectives and Challenges in this compound Chemistry
The unique structure of this compound, featuring a reactive halogen at the 2-position and a versatile cyano group at the 3-position, presents both significant opportunities and challenges for future research. The chemistry of analogous compounds, such as 2-chloroquinoline-3-carbaldehyde, has been extensively reviewed, providing a roadmap for the potential synthetic transformations of this compound. nih.govrsc.org
A primary area for future exploration is the synthesis of novel, complex heterocyclic systems. The bromine atom can be displaced through various nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups (e.g., amines, thiols, alkoxides). nih.gov Concurrently, the carbonitrile group can undergo reactions such as hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions to build fused ring systems. The dual reactivity of this scaffold makes it an ideal starting material for creating libraries of diverse quinoline derivatives for screening in various applications.
Key research perspectives include:
Development of Novel Functional Dyes and Probes: Building on the known fluorescence of the quinoline core, future work will likely focus on synthesizing new derivatives for specific sensing and imaging applications. mdpi.comnih.gov By systematically modifying the substituents, researchers can fine-tune the photophysical properties, such as absorption and emission wavelengths, Stokes shift, and quantum yield, to create highly sensitive and selective probes for biological analytes or environmental contaminants. mdpi.com
Advancements in Optoelectronic Materials: The electron-deficient nature of the quinoline ring makes its derivatives promising candidates for n-type materials in organic electronics. mdpi.com Future research could explore the synthesis of polymers or small molecules incorporating the 2,3-disubstituted quinoline motif for use in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). mdpi.comresearchgate.net
Exploration of Biological Activity: Quinolines are a well-established pharmacophore found in numerous drugs. nih.gov The synthesis of new derivatives from this compound could lead to the discovery of compounds with novel biological activities, such as anticancer, antimicrobial, or anti-inflammatory properties. researchgate.net
The primary challenges in this field relate to synthetic chemistry. Developing efficient, selective, and environmentally benign synthetic protocols is crucial. This includes the use of modern synthetic methods like metal-catalyzed cross-coupling reactions to modify the 2-position, as well as one-pot or multicomponent reactions to build molecular complexity in a single step. researchgate.net Another challenge lies in overcoming potential steric hindrance from substituents, which can affect reaction yields and possibilities. nih.gov A thorough understanding of the structure-property relationships, aided by computational modeling, will be essential to guide the rational design of new functional molecules based on the this compound scaffold. rsc.org
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
